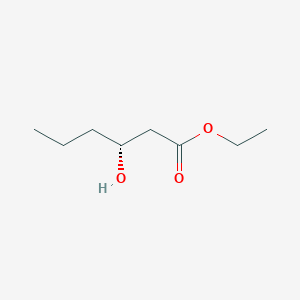

Ethyl (R)-3-hydroxyhexanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R)-3-hydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRIITRHDCNUHV-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Metabolic Engineering for Production

Chemical Synthesis

The most common chemical route to Ethyl (R)-3-hydroxyhexanoate is the asymmetric reduction of its prochiral ketone precursor, Ethyl 3-oxohexanoate (B1246410). nih.gov This transformation requires the use of chiral reducing agents or catalysts to selectively produce the (R)-enantiomer. Various chiral metal catalysts, often based on ruthenium or rhodium complexed with chiral ligands, are employed to achieve high enantioselectivity. These methods, while effective, can involve expensive and toxic heavy metal catalysts.

Other synthetic strategies may involve the use of chiral pool starting materials, where a naturally occurring chiral molecule is chemically transformed into the desired product. These multi-step syntheses can be complex but offer an alternative route to obtaining the enantiomerically pure compound.

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. studycorgi.com

Whole-cell biotransformations leverage the enzymatic machinery within microorganisms, such as baker's yeast (Saccharomyces cerevisiae) and other non-conventional yeasts, to perform stereoselective reductions. studycorgi.comfortunejournals.com The reduction of Ethyl 3-oxohexanoate using yeast cells is a well-documented process where carbonyl reductase enzymes within the cells convert the ketone to the corresponding (R)- or (S)-alcohol. studycorgi.com The stereochemical outcome is dependent on the specific yeast strain and the enzymes it expresses, with many yeasts showing a preference for producing the (S)-enantiomer according to Prelog's rule. However, specific strains and reaction conditions can be optimized to favor the (R)-enantiomer. researchgate.net

The use of isolated enzymes, specifically alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers a more controlled approach. frontiersin.org These enzymes, which can be produced recombinantly, are used with a cofactor like NADPH or NADH to reduce the ketone substrate with very high enantiomeric excess (e.e.). The selection of an appropriate enzyme is critical, as some reductases produce the (R)-product (anti-Prelog) while others yield the (S)-product (Prelog).

Interactive Data Table: Biocatalytic Synthesis of Ethyl 3-hydroxyhexanoates

| Biocatalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|---|

| Baker's Yeast (FBY/IBY) | Ethyl 3-oxohexanoate | (S)-Ethyl 3-hydroxyhexanoate (B1247844) | 75-85 | 88-94 | fortunejournals.com |

| Kluyveromyces marxianus | Ethyl 3-oxohexanoate | (S)-Ethyl 3-hydroxyhexanoate | >99 (conversion) | >99 | researchgate.net |

| Candida parapsilosis ATCC 7330 | Ethyl 3-oxohexanoate | (S)-Ethyl 3-hydroxyhexanoate | - | up to 29 | researchgate.net |

Applications of Ethyl R 3 Hydroxyhexanoate

Chiral Building Block in Organic Synthesis

The primary application of enantiomerically pure Ethyl (R)-3-hydroxyhexanoate is as a chiral synthon in the synthesis of more complex molecules. hmdb.ca The presence of two functional groups, a hydroxyl and an ester, allows for a wide range of chemical modifications.

This chiral building block is a precursor in the synthesis of various biologically active compounds. It is particularly useful in the synthesis of insect pheromones, which often have highly specific stereochemistry that is critical for their biological activity. wikipedia.orgasianpubs.orgscielo.br For instance, certain pheromones are complex molecules where the stereochemistry of hydroxyl or methyl groups, introduced via synthons like this compound, is essential for attracting a specific species. wikipedia.orgnih.govnih.gov It is also a valuable intermediate for synthesizing components of biodegradable polymers like polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH), which has applications in biomedicine and as an environmentally friendly plastic. itu.edu.trmdpi.com

Fragrance and Flavor Ingredient

The two enantiomers of Ethyl 3-hydroxyhexanoate (B1247844) possess distinct aromas, a common phenomenon for chiral odorants. Ethyl (R)-(-)-3-hydroxyhexanoate is described as having a sweet, woody, and fruity aroma with a low odor threshold. leffingwell.com In contrast, the (S)-(+)-enantiomer has a weaker, fruity, and aldehyde-like scent. leffingwell.com Due to its pleasant and specific aroma profile, the (R)-enantiomer is used in the formulation of perfumes and as a flavoring agent in the food industry to impart fruity notes. nih.govthegoodscentscompany.com

Advanced Research Topics and Emerging Applications

Utilization as Chiral Building Blocks in Complex Organic Synthesis

The specific stereochemistry of Ethyl (R)-3-hydroxyhexanoate makes it an invaluable chiral building block in asymmetric synthesis. Chiral building blocks are essential for creating enantiomerically pure compounds, which is particularly critical in the pharmaceutical industry where the chirality of a molecule can determine its efficacy and safety.

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

This compound serves as a versatile starting material for the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. nih.gov Its inherent chirality is transferred to the target molecules, avoiding the need for complex and often inefficient chiral resolution steps later in the synthesis. nih.gov The synthesis of these complex molecules often involves multiple steps where maintaining the correct stereochemistry is paramount. mdpi.com

Researchers have successfully employed this chiral building block in the synthesis of various compounds, including antibiotics and other therapeutic agents. aidic.itsigmaaldrich.com The ability to construct optically active tertiary alcohols is a key technology in the synthesis of many pharmaceutical intermediates, and chiral compounds like this compound are instrumental in these processes. sumitomo-chem.co.jp The development of novel synthetic methods continues to expand the utility of such chiral building blocks in creating diverse and potent biologically active compounds. chemmethod.commdpi.com

Design and Synthesis of Precursors for Advanced Polymeric Materials

Beyond pharmaceuticals, this compound is being explored for the creation of advanced polymeric materials. nih.gov Its structure can be incorporated into polymer backbones to introduce specific properties. The chirality and functional groups of the molecule can influence the polymer's physical characteristics, such as its thermal stability, mechanical strength, and biodegradability. This opens up possibilities for designing novel polymers with tailored functionalities for specialized applications.

Biotechnological Applications of this compound and its Derivatives

The biotechnological production and application of this compound and its derivatives are rapidly expanding fields, driven by the increasing demand for sustainable and bio-based products.

Production of Biodegradable Polymers (e.g., P(3HB-co-3HHx) as bioplastics and materials for packaging, agricultural, and fishery applications)

One of the most significant applications of (R)-3-hydroxyhexanoate derivatives is in the production of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. frontiersin.org Specifically, it is a key monomer in the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) or P(3HB-co-3HHx). frontiersin.orgnih.gov This bioplastic has garnered attention as a sustainable alternative to petroleum-based plastics due to its biodegradability in various environments, including marine and freshwater systems. frontiersin.orgencyclopedia.pub

The properties of P(3HB-co-3HHx) can be tailored by varying the molar fraction of the 3-hydroxyhexanoate (B1247844) (3HHx) monomer. ibp.ruresearchgate.net Increasing the 3HHx content generally leads to a decrease in crystallinity and an increase in flexibility, making the polymer suitable for a wide range of applications. researchgate.netnih.govwustl.edu These applications include flexible films for packaging, rigid containers, agricultural mulch films, and fishery items. frontiersin.orgencyclopedia.pub Furthermore, its biocompatibility makes it a promising material for biomedical applications such as tissue engineering scaffolds. researchgate.netresearchgate.netmdpi.comresearchgate.net

Microbial fermentation is the primary method for producing P(3HB-co-3HHx). Various bacterial strains, both wild-type and genetically engineered, are used to produce this copolymer from renewable carbon sources. frontiersin.orgibp.ruresearchgate.net

Applications of P(3HB-co-3HHx) Bioplastics

| Application Area | Specific Use | Key Property |

|---|---|---|

| Packaging | Straws, shopping bags, cutlery, food containers, coffee capsules | Biodegradability, flexibility frontiersin.org |

| Agriculture & Fishery | Mulch films, fishery items | Biodegradability in soil and water frontiersin.orgencyclopedia.pub |

| Biomedical | Medical sutures, tissue engineering scaffolds | Biocompatibility, non-toxicity researchgate.netmdpi.com |

Development of Bio-based Chemicals and Alternative Biofuels (e.g., (R)-3-Hydroxyalkanoate Methyl Esters derived from Microbial PHAs)

Derivatives of (R)-3-hydroxyhexanoate, particularly (R)-3-Hydroxyalkanoate Methyl Esters (3HAMEs), are being investigated as potential biofuels. nih.govresearchgate.net These esters can be produced through the esterification of microbially produced PHAs. nih.govacs.org Research has shown that 3HAMEs have combustion heats comparable to or even exceeding that of ethanol. nih.govacs.org

While the production cost is currently a limiting factor, these PHA-based biofuels are considered a promising renewable energy source. nih.govacs.org They are environmentally friendly, with high oxygen content and no nitrogen or sulfur, which can reduce pollutant emissions upon combustion. mdpi.comresearchgate.net Further research is focused on optimizing production processes to make these biofuels economically competitive.

Combustion Heat of Various Fuels

| Fuel | Combustion Heat (KJ/g) |

|---|---|

| (R)-3-hydroxybutyrate methyl ester (3HBME) | 20 nih.govacs.org |

| Medium chain length (R)-3-hydroxyalkanoate methyl ester (3HAME) | 30 nih.govacs.org |

| Ethanol | 27 nih.govacs.org |

Research into Production for Flavor and Fragrance Industry Applications

This compound is a naturally occurring compound found in various fruits like grapefruit and oranges, as well as in wine and apples. fragranceconservatory.comleffingwell.comnih.gov It possesses a desirable fruity and sweet aroma, making it a valuable ingredient in the flavor and fragrance industry. fragranceconservatory.comleffingwell.com The (R)-enantiomer, specifically, is described as having a sweet, woody, and fruity scent. leffingwell.com

The demand for natural and nature-identical flavor and fragrance compounds is growing. europa.eu Biotechnological production of this compound offers a sustainable and consistent alternative to extraction from natural sources or chemical synthesis. fragranceconservatory.com Research in this area focuses on developing efficient microbial fermentation or enzymatic processes to produce high-purity this compound for use in food, beverages, and cosmetic products. nih.govthegoodscentscompany.comnih.gov

Fundamental Mechanistic Studies of Biocatalytic and Biosynthetic Enzymes

The biocatalytic production of this compound, primarily through the stereoselective reduction of ethyl 3-oxohexanoate (B1246410), relies on a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes offer a green and efficient alternative to traditional chemical synthesis. Understanding the fundamental mechanisms of these enzymes is crucial for their optimization and application in industrial processes.

The catalytic mechanism of ketoreductases, particularly those belonging to the short-chain dehydrogenase/reductase (SDR) family, is well-characterized and involves a highly conserved catalytic triad, typically composed of Serine (Ser), Tyrosine (Tyr), and Lysine (Lys) residues. The reaction mechanism is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) for the delivery of a hydride ion to the carbonyl carbon of the substrate.

The catalytic cycle can be summarized as follows:

Binding of NADPH: The cofactor NADPH binds to the enzyme, positioning the nicotinamide ring in the active site.

Substrate Binding: The substrate, ethyl 3-oxohexanoate, then binds to the active site in a specific orientation that favors the production of the (R)-enantiomer. This orientation is dictated by the stereochemistry of the active site residues.

Hydride Transfer: The catalytic Tyr residue, acting as a general acid, protonates the carbonyl oxygen of the substrate. This increases the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride ion from the C4 position of the NADPH nicotinamide ring to the re-face of the carbonyl carbon.

Product Formation: This hydride transfer results in the formation of the (R)-alcohol, this compound.

Product and Cofactor Release: The product and the oxidized cofactor (NADP+) are then released from the enzyme, allowing for a new catalytic cycle to begin.

Docking studies and molecular dynamics simulations of ketoreductases with various β-keto esters have been instrumental in elucidating the molecular basis for their high enantioselectivity. These computational approaches have helped to identify key amino acid residues in the active site that are responsible for substrate recognition and the precise positioning of the substrate for stereoselective reduction. While specific mechanistic studies focusing exclusively on the enzymatic synthesis of this compound are not extensively detailed in the literature, the general principles derived from studies on other β-keto esters are considered applicable.

Structure-Activity Relationship (SAR) Studies in Bioreductions (e.g., Hologram Quantitative Structure-Activity Relationship (HQSAR))

Structure-Activity Relationship (SAR) studies are pivotal in understanding how the structural features of both the enzyme and the substrate influence the efficiency and stereoselectivity of the bioreduction process. For ketoreductases involved in the synthesis of chiral alcohols like this compound, SAR studies often focus on modifying the enzyme's active site through site-directed mutagenesis to enhance its performance or even invert its stereoselectivity.

Numerous studies have demonstrated that mutations of key residues within the active site of ketoreductases can have a profound impact on their substrate specificity and stereochemical outcome. For instance, altering the size and hydrophobicity of amino acids lining the substrate-binding pocket can accommodate different β-keto esters and influence the facial selectivity of the hydride attack.

Table 1: Examples of SAR Studies on Ketoreductases for the Reduction of β-Keto Esters

| Enzyme/Mutant | Substrate | Key Mutation(s) | Effect on Stereoselectivity |

| Ketoreductase from Exiguobacterium sp. | Bulky α-amino β-keto esters | W82L/F88V/V121A/A138L/R142M/ A190V/S193A/Y201F/N204A | Significantly improved stereoselectivity (>99% dr, >99% de) and conversion (>99%) for a range of bulky substrates. |

| Lactobacillus brevis ketoreductase (LbCR) | t-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate | M154I/A155D/V198I/A201D/A202L | Enhanced thermostability and a 3.2-fold improvement in catalytic efficiency. |

| Ketoreductase from Chryseobacterium sp. CA49 (ChKRED12) | Ethyl 3-oxo-3-(2-thienyl) propanoate | S79P/L128M/V162I/G163A | Substantially enhanced thermostability with a 21-fold increase in half-life at 45 °C. |

Hologram Quantitative Structure-Activity Relationship (HQSAR)

Hologram Quantitative Structure-Activity Relationship (HQSAR) is a computational chemistry method used to generate predictive models for the biological activity of compounds based on their 2D chemical structures. Unlike other QSAR methods that require 3D structural alignment, HQSAR utilizes molecular holograms, which are fragment fingerprints that encode the structural information of a molecule.

The HQSAR methodology involves the following steps:

Molecular Fragmentation: Each molecule in a dataset is broken down into a series of unique structural fragments of a defined size.

Hologram Generation: These fragments are then hashed into a fixed-length array, creating a molecular hologram for each compound.

Model Building: Statistical methods, such as partial least squares (PLS) regression, are used to correlate the information in the holograms with the observed biological activity (e.g., enantiomeric excess or conversion rate).

Model Validation and Interpretation: The predictive power of the HQSAR model is validated, and contribution maps can be generated to visualize which structural fragments are positively or negatively correlated with the activity.

While HQSAR has been successfully applied in drug discovery and other fields, its specific application to the bioreduction of β-keto esters by ketoreductases, including the synthesis of this compound, is not well-documented in the current scientific literature. However, the principles of HQSAR suggest its potential utility in this area. By analyzing a dataset of various β-keto ester substrates and their corresponding reduction efficiencies and stereoselectivities with a particular ketoreductase, an HQSAR model could potentially be developed. Such a model could predict the suitability of new substrates for enzymatic reduction and provide insights into the structural features of the substrate that are critical for efficient and stereoselective conversion. The development of such predictive models would be a valuable tool for expanding the synthetic utility of biocatalysts in the production of chiral chemicals.

Future Research Directions and Challenges

Development of Novel and More Efficient Stereoselective Catalysts and Biocatalysts

The synthesis of enantiomerically pure Ethyl (R)-3-hydroxyhexanoate is paramount for its applications, demanding highly selective catalytic systems. Current research is focused on the discovery and engineering of both chemical catalysts and biocatalysts to improve efficiency, selectivity, and sustainability.

One promising avenue is the development of novel chiral catalysts for asymmetric hydrogenation. For instance, rhodium complexes with new phosphine (B1218219) ligands have demonstrated potential as efficient catalyst precursors for enantioselective hydrogenation of various unsaturated substrates. researchgate.net The goal is to design catalysts that can achieve high enantiomeric excess (ee) under mild reaction conditions, with high turnover numbers and easy separation from the product.

In the realm of biocatalysis, enzymes offer high stereoselectivity and operate under environmentally benign conditions. Carbonyl reductases are a key class of enzymes for the synthesis of chiral hydroxy esters. A significant area of research is the discovery and engineering of novel short-chain carbonyl reductases (SCRs). For example, a newly synthesized stereoselective SCR has been successfully cloned and expressed in Escherichia coli for the large-scale synthesis of related chiral intermediates, achieving high product yields and diastereomeric excess. researchgate.net Future work will likely involve protein engineering techniques, such as random and site-directed mutagenesis, to enhance the activity, stability, and substrate specificity of these enzymes specifically for the production of this compound. researchgate.net

Whole-cell biocatalysis presents another attractive approach, eliminating the need for enzyme purification. The use of recombinant microorganisms, such as E. coli or yeast, engineered to overexpress specific reductases, is a key strategy. researchgate.net Research in this area is directed towards optimizing fermentation processes to achieve high cell densities and enzyme activities, as well as developing efficient cofactor regeneration systems within the host organism to drive the catalytic cycle. researchgate.net For example, co-expression of a carbonyl reductase with a glucose dehydrogenase can establish an efficient NADH regeneration system, leading to higher product yields. researchgate.net

Table 1: Comparison of Catalytic Strategies for Chiral Hydroxy Ester Synthesis

| Catalyst Type | Advantages | Research Directions |

|---|---|---|

| Chiral Chemical Catalysts (e.g., Rh-phosphine complexes) | High turnover numbers, broad substrate scope. researchgate.net | Development of more active and selective ligands, immobilization for easier recovery. |

| Isolated Enzymes (e.g., Carbonyl Reductases) | High stereoselectivity, mild reaction conditions. researchgate.net | Protein engineering for improved stability and activity, discovery of novel enzymes. |

| Whole-Cell Biocatalysts (e.g., Recombinant E. coli) | No enzyme purification needed, integrated cofactor regeneration. researchgate.netresearchgate.net | Metabolic engineering for higher enzyme expression, optimization of fermentation conditions. |

Enhancement of Biosynthesis Efficiency, Yield, and Purity of this compound

The biosynthesis of this compound is intrinsically linked to the production of polyhydroxyalkanoates (PHAs), specifically the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], where (R)-3-hydroxyhexanoate is a key monomer. frontiersin.org Enhancing the efficiency of this biosynthetic pathway is a major research focus.

Metabolic engineering of microorganisms like Cupriavidus necator (formerly Ralstonia eutropha) and Escherichia coli is a central strategy. frontiersin.orgresearchgate.net The core biosynthetic pathway involves the condensation of acetyl-CoA molecules to form longer chains, which are then reduced to form (R)-3-hydroxyacyl-CoA monomers. nih.gov A key challenge is to channel the metabolic flux towards the C6 monomer, (R)-3-hydroxyhexanoyl-CoA, the precursor to this compound.

Several genetic modifications have been explored to increase the 3HHx content in the copolymer. These include:

Introduction of novel pathway enzymes: The introduction of genes such as phaJ, which encodes an (R)-specific enoyl-CoA hydratase, provides a direct route from fatty acid β-oxidation intermediates to the (R)-3-hydroxyacyl-CoA monomers. mdpi.com

Engineering cofactor regeneration: The synthesis of 3-hydroxyhexanoate (B1247844) is a reductive process requiring cofactors like NADPH. Enhancing the intracellular supply of NADPH, for instance by introducing a phosphite (B83602) oxidation system, has been shown to increase both the cellular content of the polymer and the proportion of the 3HHx monomer. frontiersin.org

Deletion of competing pathways: Knocking out genes involved in competing metabolic pathways can redirect carbon flux towards PHA synthesis. For example, deleting phaB1, which encodes an acetoacetyl-CoA reductase, has been shown to be effective in increasing the formation of the C6 monomer unit from fructose (B13574). researchgate.net

The table below summarizes some of the metabolic engineering strategies employed to enhance the production of 3-hydroxyhexanoate-containing PHAs.

Table 2: Metabolic Engineering Strategies for Enhanced 3-Hydroxyhexanoate Production

| Strategy | Organism | Key Genes/Enzymes Involved | Outcome |

|---|---|---|---|

| Installation of an artificial pathway | Escherichia coli | ccr (crotonyl-CoA carboxylase/reductase), emd (ethylmalonyl-CoA decarboxylase) | Production of P(3HB-co-3HHx) from glucose. frontiersin.org |

| Depression of acetoacetyl-CoA reduction | Cupriavidus necator | Deletion of phaB1 | Increased formation of the C6-monomer unit from fructose. researchgate.net |

| Enhancement of NADPH regeneration | Escherichia coli | Introduction of the phosphite oxidation system | Increased cellular content and 3HHx composition in the copolymer. frontiersin.org |

| Introduction of specific hydratases | Cupriavidus sp. | phaJ (R-specific enoyl-CoA hydratase) | Facilitates the supply of the 3HHx-CoA monomer for copolymer synthesis. mdpi.com |

Future research will focus on systems metabolic engineering, which combines metabolic engineering with systems biology and synthetic biology to create highly efficient microbial cell factories. rsc.org This includes the use of in silico models to predict the effects of genetic modifications, the development of biosensors for high-throughput screening of improved strains, and the design of novel synthetic pathways. rsc.org

Expansion of Sustainable Production Strategies from Renewable Carbon Sources

The transition towards a bio-based economy necessitates the use of renewable feedstocks for chemical production. The sustainable production of this compound is therefore critically dependent on the utilization of non-food, renewable carbon sources.

Currently, the production of 3-hydroxyhexanoate-containing biopolymers often relies on sugars like glucose and fructose or plant oils. frontiersin.orgmdpi.com While these are renewable, there is a growing interest in using alternative feedstocks to avoid competition with food production. Lignocellulosic biomass, derived from agricultural and forestry waste, is an abundant and low-cost resource. kit.edu Research is focused on developing efficient processes for the breakdown of cellulose (B213188) and hemicellulose into fermentable sugars that can be used by microorganisms for PHA production.

Other promising renewable feedstocks include:

Methane: Methanotrophic bacteria can utilize methane, a potent greenhouse gas, as a carbon and energy source. nih.govnih.gov Research is underway to engineer these bacteria for the production of PHAs, including copolymers containing 3-hydroxyvalerate, and similar principles could be applied for 3-hydroxyhexanoate. nih.govnih.gov

Glycerol (B35011): As a byproduct of biodiesel production, crude glycerol is an abundant and inexpensive carbon source. sciepublish.com Many microorganisms can naturally metabolize glycerol, making it an attractive feedstock for bioprocesses.

Fatty acids from waste oils: Utilizing waste cooking oils and other lipid-rich waste streams as feedstocks for PHA production is an area of active investigation. kit.edu

The development of sustainable production processes also involves optimizing the fermentation and downstream processing steps. This includes designing bioreactors that improve mass transfer and reduce energy consumption, as well as developing more environmentally friendly methods for extracting and purifying the product. For instance, the production of renewable ethyl acetate (B1210297) from bioethanol using a solid-state catalyst highlights a sustainable approach that reduces greenhouse gas emissions. chemistryforsustainability.org

Table 3: Renewable Carbon Sources for Biopolymer Production

| Carbon Source | Advantages | Challenges |

|---|---|---|

| Sugars (Glucose, Fructose) | Readily metabolized by many microorganisms. frontiersin.org | Potential competition with food supply. |

| Plant Oils | High carbon content, direct precursors for some PHAs. mdpi.com | Competition with food supply, cost. |

| Lignocellulosic Biomass | Abundant, non-food resource. kit.edu | Pre-treatment and hydrolysis are required to release fermentable sugars. |

| Methane | Utilization of a greenhouse gas. nih.govnih.gov | Lower yields and slower growth rates of methanotrophs. |

| Crude Glycerol | Low-cost byproduct of the biodiesel industry. sciepublish.com | Impurities in crude glycerol can inhibit microbial growth. |

Exploration of New Biotechnological and Industrial Applications (excluding clinical and human health applications)

While the primary applications of this compound are in the flavor and fragrance industry, its potential extends to other biotechnological and industrial fields. nih.govsigmaaldrich.com Its chiral nature and functional groups make it a valuable building block for the synthesis of more complex molecules.

One of the most significant industrial applications is its role as a monomer in the production of the biopolymer P(3HB-co-3HHx). This copolymer has improved mechanical properties compared to the homopolymer poly(3-hydroxybutyrate) (PHB), exhibiting greater flexibility and a broader processing window. researchgate.net These properties make it a promising alternative to petroleum-based plastics in a variety of applications, including:

Biodegradable packaging: P(3HB-co-3HHx) is fully biodegradable, making it an attractive material for food packaging and other disposable items. researchgate.net

Agricultural films: The biodegradability of the polymer is advantageous for applications such as mulch films, which can be tilled into the soil after use.

Beyond its use in bioplastics, this compound itself has been investigated for other properties. A recent study reported on the antiviral activity of Ethyl 3-hydroxyhexanoate against Coxsackievirus B infection. nih.gov This research demonstrated that the compound could inhibit viral replication by targeting the viral RNA transcription process in vitro and in vivo. nih.gov While this borders on a health-related application, the focus of such research from a biotechnological perspective is on understanding the mechanism of action of such molecules and exploring their potential as tools in virology research, rather than as a developed therapeutic for human administration.

The compound is also used as a perfuming agent in cosmetics. thegoodscentscompany.com Future research could explore its potential as a green solvent or as a precursor for the synthesis of specialty chemicals and agrochemicals. The development of cost-effective and sustainable production methods will be crucial for unlocking these new applications.

Table 4: Non-Clinical Applications of this compound and its Polymer

| Product | Application Area | Key Properties |

|---|---|---|

| This compound | Flavors and Fragrances | Fruity, sweet, grape-like odor. nih.govsigmaaldrich.com |

| Cosmetics | Perfuming agent. thegoodscentscompany.com | |

| Antiviral Research | Inhibition of Coxsackievirus B replication. nih.gov | |

| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) | Bioplastics/Packaging | Biodegradable, flexible, improved thermal stability. researchgate.net |

| Agriculture | Biodegradable films. |

Q & A

Q. How can researchers optimize the synthesis of Ethyl (R)-3-hydroxyhexanoate for high enantiomeric purity?

Methodological Answer: Synthesis optimization involves hydrolysis and coupling reactions. For example, (2S,3S)-ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxyhexanoate (precursor to related compounds) is hydrolyzed using LiOH·H₂O in THF/H₂O (1:1 ratio) at 23°C for 12 hours. Post-hydrolysis, acidification with HCl and extraction with ethyl acetate yield the crude product . To enhance enantiomeric purity, chiral catalysts (e.g., lipases) or asymmetric hydrogenation can be employed. Monitoring via chiral HPLC or polarimetry ensures stereochemical fidelity.

Q. What analytical methods are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Gas Chromatography (GC): Resolves volatile esters and quantifies purity using flame ionization detection (FID). NIST data (CAS 2305-25-1) provides retention index references .

- Mass Spectrometry (MS): Fragmentation patterns (e.g., m/z 160.2108 for [M]⁺) confirm molecular identity .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR distinguishes hydroxyl and ester groups. For example, the hydroxyl proton appears as a broad singlet (~δ 2.5 ppm), while the ester carbonyl (δ ~170 ppm) is visible in ¹³C NMR .

Q. How can enantiomers of Ethyl 3-hydroxyhexanoate be separated for biological studies?

Methodological Answer: Chiral chromatography using columns like Chiralpak IA or IB (cellulose-based) effectively separates (R)- and (S)-enantiomers. Alternatively, enzymatic resolution with 3-oxo ester (R)-reductase (EC 1.1.1.280) selectively reduces 3-oxohexanoate esters to the (R)-enantiomer . Validate separation via circular dichroism (CD) or enantioselective GC .

Advanced Research Questions

Q. What enzymatic pathways utilize this compound, and how can they be studied?

Methodological Answer: The yeast fatty acid synthase system (EC 2.3.1.86) incorporates this compound into polyhydroxyalkanoates (PHAs). To study this:

In vitro assays: Use purified 3-oxo ester (R)-reductase with NADPH cofactor. Monitor NADPH oxidation at 340 nm to quantify activity .

Genetic engineering: Knockout/overexpression of reductase genes in Saccharomyces cerevisiae alters PHA biosynthesis rates .

Q. How is this compound applied in biodegradable polymer synthesis?

Methodological Answer: this compound serves as a monomer for PHA copolymers. Methodology:

Plasmid construction: Introduce alkK (acyl-CoA ligase) into Pseudomonas spp. to enhance 3-hydroxyhexanoyl-CoA production .

Fermentation: Feed this compound to engineered E. coli under nitrogen limitation. Extract polymers using chloroform/methanol and characterize via GPC for molecular weight .

Q. What contradictions exist in the compound’s reported biological roles, and how can they be resolved?

Methodological Answer:

- Antiviral vs. Fragrance Safety: While this compound inhibits Coxsackievirus B (IC₅₀ ~10 µM) , its safety in fragrances (up to 2% concentration) is uncontested . Resolve contradictions via cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate therapeutic vs. topical applications.

- Enantiomer-Specific Activity: (R)-enantiomers show higher bioreactivity than (S)-forms in enzymatic assays . Validate using enantiopure standards and kinetic studies.

Q. How can this compound be quantified in complex biological matrices (e.g., plant tissues)?

Methodological Answer:

Q. What is the compound’s potential as a biomarker in disease research?

Methodological Answer: this compound is elevated in early breast cancer sera. Methodology:

Metabolomics: Untargeted LC-QTOF-MS identifies differential metabolites in patient plasma .

Validation: Perform ROC analysis to assess sensitivity/specificity. Compare with known biomarkers (e.g., CA15-3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.